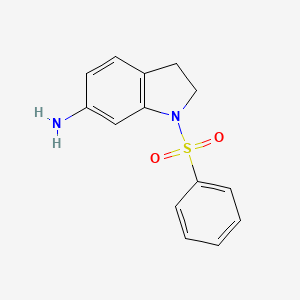

1-(Phenylsulfonyl)indolin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Phenylsulfonyl)indolin-6-amine is a chemical compound that is used in laboratory settings . It is part of the class of heterocyclic compounds, which are known for their variety of pharmacological actions .

Synthesis Analysis

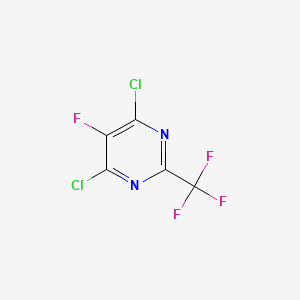

The synthesis of 1-(Phenylsulfonyl)indolin-6-amine involves various techniques. The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . A work reported the synthesis of a novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .Molecular Structure Analysis

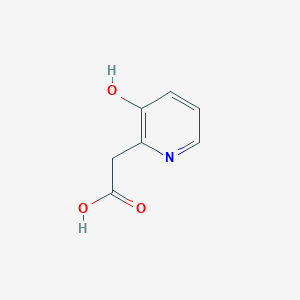

The molecular formula of 1-(Phenylsulfonyl)indolin-6-amine is C14H14N2O2S . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis

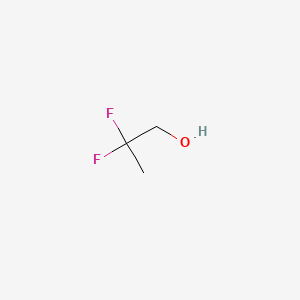

Indole, the core structure of 1-(Phenylsulfonyl)indolin-6-amine, is highly reactive and can undergo various chemical reactions. For instance, it can undergo nucleophilic additions and substitutions . The enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis of Derivatives: New derivatives of 1-(phenylsulfonyl)indole have been synthesized, including compounds like 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, showcasing the chemical versatility of the compound (Mannes et al., 2017).

- Crystal Structures and Density Functional Theory (DFT) Calculations: Detailed crystallographic studies and DFT calculations of these derivatives provide insights into their molecular structures and electronic properties (Mannes et al., 2017).

Chemical Reactions and Synthesis

- C-7 Amidation and Amination of Indolines: The compound is used in the C-7 selective C–H amidation and amination of indolines, demonstrating its utility in organic synthesis (Hou et al., 2015).

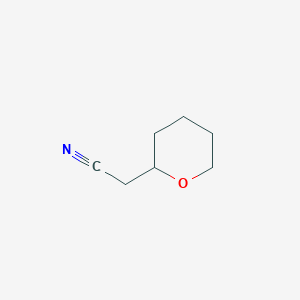

- Nucleophilic Addition Reactions: The compound undergoes nucleophilic addition reactions with various nucleophiles, enabling the synthesis of diverse indole derivatives (Pelkey et al., 1999).

Molecular Interactions and Reactivity

- Reactivity with Sulfur-Centered Radicals: Studies show that indolinonic and quinolinic aromatic aminoxyls, which may include derivatives of 1-(phenylsulfonyl)indolin-6-amine, react with sulfur-centered radicals, forming various compounds (Damiani et al., 1999).

Advanced Applications in Chemistry

- Use in Asymmetric Synthesis: The compound has been employed in asymmetric synthesis, illustrating its potential in creating chiral molecules, which is crucial in pharmaceutical chemistry (Qian et al., 2014).

- Development of Sulfonation Methods: It aids in the development of new sulfonation methods, essential for creating various chemical products (Janosik et al., 2006).

Crystallography and Structural Characterization

- Structural Analysis of Derivatives: Further structural analysis of its derivatives has been conducted to understand their geometric and packing parameters, contributing to the field of crystallography and material science (Jasinski et al., 2009).

Safety And Hazards

将来の方向性

While specific future directions for 1-(Phenylsulfonyl)indolin-6-amine are not mentioned in the sources, there is ongoing research into the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This suggests potential future directions in the exploration of new therapeutic possibilities with 1-(Phenylsulfonyl)indolin-6-amine and similar compounds.

特性

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVHHDJIHFBTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)indolin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)

![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)